molecular formula C15H18N6O3 B8608481 1,1',1''-(1,3,5-Triazine-2,4,6-triyl)tri(pyrrolidin-2-one) CAS No. 103615-53-8

1,1',1''-(1,3,5-Triazine-2,4,6-triyl)tri(pyrrolidin-2-one)

Cat. No.: B8608481
CAS No.: 103615-53-8
M. Wt: 330.34 g/mol
InChI Key: JEKOCBKSHMKPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1',1''-(1,3,5-Triazine-2,4,6-triyl)tri(pyrrolidin-2-one) is a useful research compound. Its molecular formula is C15H18N6O3 and its molecular weight is 330.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1',1''-(1,3,5-Triazine-2,4,6-triyl)tri(pyrrolidin-2-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1',1''-(1,3,5-Triazine-2,4,6-triyl)tri(pyrrolidin-2-one) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

103615-53-8

Molecular Formula

C15H18N6O3

Molecular Weight

330.34 g/mol

IUPAC Name

1-[4,6-bis(2-oxopyrrolidin-1-yl)-1,3,5-triazin-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C15H18N6O3/c22-10-4-1-7-19(10)13-16-14(20-8-2-5-11(20)23)18-15(17-13)21-9-3-6-12(21)24/h1-9H2

InChI Key

JEKOCBKSHMKPRR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=NC(=NC(=N2)N3CCCC3=O)N4CCCC4=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

440 mg of N,N',N"-tris(4-chlorobutyryl)melamine was placed in a flask equipped with a magnetic stirring bar, a reflux condenser, an argon inlet and a rubber septum. To the flask was added 6ml DMF followed by 450 mg potassium tert-butoxide, while stirring the reaction mixture at room temperature for about 30 minutes. It was then diluted with CH2Cl2 and filtered. The filtrate was concentrated to dryness under reduced pressure. The residue was then purified by column chromatography (silica gel) to give 180 mg of pure 2,4,6-tris(pyrrolidin-2-on-1-yl)-1,3,5-triazine.
Name
N,N',N"-tris(4-chlorobutyryl)melamine
Quantity
440 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
450 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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